molecular formula C11H11NO4 B1351426 3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 508182-19-2

3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B1351426
CAS No.: 508182-19-2
M. Wt: 221.21 g/mol
InChI Key: DZQPCQZVKAAAJK-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Mechanisms

Studies involving similar chemical structures have demonstrated diverse reactivity with various nucleophiles, leading to a range of addition and/or addition-elimination products. These reactions are indicative of the potential utility of 3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid in synthetic chemistry for constructing complex molecules. For example, reactions of 5-amino-3-aryl-4-methylene-4,5-dihydroisoxazoles with methoxide and other nucleophiles have been explored, providing insights into the reactivity of such compounds and their potential applications in synthesizing novel chemical entities (Pocar, Rossi, Scorca, & Trimarco, 1980).

Synthesis of Novel Derivatives

The chemical structure of interest is pivotal in the synthesis of novel indole-benzimidazole derivatives, showcasing its utility as a building block for more complex molecules. This is exemplified by the preparation of 2-Methylindole-3-acetic acid and its derivatives, which were further condensed with o-phenylenediamines to produce combined indole-benzimidazoles, indicating the potential of this compound in medicinal chemistry and drug design (Wang, Liu, Xu, Jiang, & Kang, 2016).

Material Science and Molecular Properties

In material science, the related chemical frameworks have been studied for their structural, spectroscopic evaluations, and nonlinear optical properties. For instance, the synthesis and characterization of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid revealed significant insights into the molecular structure and potential applications in the development of new materials with unique optical properties (Tamer et al., 2015).

Pharmaceutical Intermediates

Compounds with similar structures have been synthesized as new pharmaceutical intermediates, indicating the relevance of this compound in the pharmaceutical industry. The synthesis of P methoxyphenyl) 7 methoxy 1 hydroxy 3 naphthalenecarbonylic acid from anisole and anisole acid showcases the potential application of such compounds in drug synthesis and development (Ma, 2000).

Properties

IUPAC Name

3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-9-5-3-2-4-7(9)8-6-10(11(13)14)16-12-8/h2-5,10H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQPCQZVKAAAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388063
Record name 3-(2-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508182-19-2
Record name 3-(2-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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